molecular formula C14H22N4O9 B013367 Epitalon CAS No. 307297-39-8

Epitalon

Cat. No.: B013367
CAS No.: 307297-39-8
M. Wt: 390.35 g/mol
InChI Key: HGHOBRRUMWJWCU-FXQIFTODSA-N
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Description

Epitalon, also known as Epithalon, is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly. It was identified as the active component of a bovine pineal gland extract called epithalamin. This compound is primarily recognized for its potential anti-aging properties and its ability to activate telomerase, an enzyme that elongates telomeres, thereby promoting cellular longevity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epitalon is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, typically using high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Epitalon can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized, particularly at the methionine residue if present.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Amino acid residues in this compound can be substituted to create analogs with potentially different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reactions: Typically involve the use of protected amino acids and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in peptide analogs with altered sequences.

Scientific Research Applications

Chemistry

    Peptide Research: Epitalon serves as a model compound for studying peptide synthesis and modification techniques.

Biology

Medicine

Industry

    Pharmaceuticals: this compound is being explored as a therapeutic agent in anti-aging and cancer treatments.

Mechanism of Action

Epitalon exerts its effects primarily through the activation of telomerase, which elongates telomeres and promotes cellular longevity. It also influences the expression of various genes involved in aging and stress response. The molecular targets and pathways include:

Comparison with Similar Compounds

Similar Compounds

    Epithalamin: The natural extract from which Epitalon is derived.

    TA-65: Another telomerase activator with similar anti-aging properties.

    Telomerase Activator-65: A synthetic compound that also activates telomerase.

Uniqueness

This compound is unique due to its specific amino acid sequence and its ability to directly activate telomerase. Unlike other compounds, it has been extensively studied in both in vitro and in vivo models, demonstrating significant potential in anti-aging and cancer research .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O9/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHOBRRUMWJWCU-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952957
Record name Epitalon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64082-79-7, 307297-39-8
Record name Epithalamin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064082797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epithalon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307297398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epitalon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPITALON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O65P17785G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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